RL-603 (2-Amino-5,6-dichloro-3,4-dihydroquinazoline) is a critical quinazoline derivative recognized globally as the primary human urinary metabolite and a key regulatory impurity (Impurity 5) of the platelet-lowering drug anagrelide [1]. In bioanalytical and pharmaceutical quality control (QC) workflows, RL-603 serves as an indispensable reference material for pharmacokinetic (PK) profiling, assay validation, and drug clearance monitoring [2]. Unlike the parent compound, RL-603 is extensively excreted in human urine (accounting for 18–35% of the administered dose) and is uniquely enriched in human metabolism compared to standard mammalian models [3]. Consequently, its procurement is essential for laboratories conducting clinical PK studies, mass spectrometry calibrations, and active pharmaceutical ingredient (API) batch release testing where accurate quantification of anagrelide degradation and metabolic conversion is mandated by regulatory agencies .
Substituting RL-603 with the parent drug anagrelide, the active metabolite 3-hydroxyanagrelide, or other structural analogs (such as Anagrelide Impurity B) critically compromises both analytical accuracy and regulatory compliance [1]. In pharmacokinetic assays, RL-603 and 3-hydroxyanagrelide exhibit entirely distinct clearance profiles, half-lives, and pharmacological activities; 3-hydroxyanagrelide is a potent phosphodiesterase III (PDE3) inhibitor, whereas RL-603 is pharmacologically inactive against PDE3 but represents the bulk of urinary excretion [2]. Attempting to use a generic quinazoline standard or a crude impurity mixture fails to provide the exact retention times, mass-to-charge (m/z) ratios, and calibration linearity required for LC-MS/MS bioanalysis of human plasma and urine [3]. Furthermore, in API manufacturing, regulatory guidelines strictly require the exact CAS 444904-63-6 standard to quantify Impurity 5 levels; using an alternative standard invalidates batch release certificates and stability-indicating assays [4].
Clinical pharmacokinetic studies demonstrate that RL-603 is the predominant urinary metabolite of anagrelide in humans, necessitating its use as the primary calibration standard for clearance assays [1]. While less than 1% of the parent anagrelide is recovered unchanged in urine, RL-603 accounts for 18% to 35% of the administered dose[2]. This massive quantitative divergence makes RL-603 the required analyte for mass balance and renal clearance profiling in human trials, whereas the parent compound is virtually useless for urine-based PK tracking [1].
| Evidence Dimension | Urinary recovery of administered dose |
| Target Compound Data | 18–35% (RL-603) |
| Comparator Or Baseline | <1% (Anagrelide parent) |
| Quantified Difference | >18-fold higher urinary excretion for RL-603 |
| Conditions | Human clinical pharmacokinetic evaluation (urine analysis) |
Procurement of RL-603 is strictly required to close the mass balance and accurately measure drug clearance in human clinical trials, as the parent API cannot serve this function.
In pharmacological assays evaluating phosphodiesterase III (PDE3) inhibition and megakaryocyte development, RL-603 serves as a critical inactive structural control [1]. While the related metabolite 3-hydroxyanagrelide (BCH24426) is a highly potent PDE3 inhibitor with an IC50 of 0.9 nM, and the parent anagrelide has an IC50 of 36 nM, RL-603 shows no significant inhibitory effect on PDE3 or megakaryocyte development at comparable concentrations [2]. This stark contrast in bioactivity is essential for target validation, allowing researchers to confirm that the clinical side effects and primary efficacy of anagrelide formulations are driven by the 3-hydroxy metabolite rather than the highly abundant RL-603 [1].
| Evidence Dimension | PDE3 inhibition potency (IC50) |
| Target Compound Data | No significant inhibition (inactive) |
| Comparator Or Baseline | 0.9 nM (3-hydroxyanagrelide) and 36 nM (Anagrelide parent) |
| Quantified Difference | Orders of magnitude difference in PDE3 affinity |
| Conditions | In vitro phosphodiesterase type III (PDE3) enzymatic assay |
RL-603 is the necessary negative control for PDE3 and megakaryocyte assays, ensuring that observed biological effects are accurately attributed to the active metabolites.
RL-603 is crucial for translating preclinical animal data to human models due to extreme species-specific differences in anagrelide metabolism [1]. In human subjects, RL-603 represents approximately 24% of the circulating dose exposure. In stark contrast, in standard preclinical rat models, RL-603 is barely detectable, accounting for only 1% to 3% of the dose[2]. Because standard animal models fail to generate human-equivalent levels of this specific metabolite, laboratories must procure synthetic RL-603 to artificially spike human plasma and urine matrices during the validation of LC-MS/MS methods and toxicological assessments [1].
| Evidence Dimension | Systemic metabolic exposure (% of dose) |
| Target Compound Data | ~24% (Human exposure) |
| Comparator Or Baseline | 1–3% (Rat model exposure) |
| Quantified Difference | 8- to 24-fold higher metabolic conversion in humans |
| Conditions | In vivo metabolic profiling (Human vs. Rat) |
Buyers must procure synthetic RL-603 to validate human bioanalytical methods, as animal-derived matrices cannot naturally provide sufficient concentrations of this human-specific metabolite.
Because RL-603 represents 18-35% of the renally cleared dose of anagrelide, it is a mandatory reference standard for validating LC-MS/MS methods used in human clinical trials [1]. Bioanalytical laboratories must use highly pure RL-603 to establish calibration curves, determine limits of quantification (LOQ), and assess matrix effects in human plasma and urine, ensuring regulatory compliance for new extended-release anagrelide formulations [2].
In pharmaceutical manufacturing, RL-603 is designated as Anagrelide Impurity 5[3]. Procurement of this exact standard is required for batch release testing of anagrelide hydrochloride API. QC laboratories utilize RL-603 in HPLC/UPLC workflows to quantify process-related impurities and degradation products, ensuring the final drug product meets strict pharmacopeial (USP/EP) limits prior to commercial distribution [4].
Anagrelide is primarily metabolized into RL-603 and 3-hydroxyanagrelide by the hepatic enzyme CYP1A2[1]. Consequently, RL-603 is utilized as a downstream biomarker in in vitro hepatocyte models and clinical DDI studies to evaluate the inhibitory or inductive effects of co-administered drugs (e.g., fluvoxamine, ciprofloxacin) on CYP1A2 activity. Tracking the formation rate of RL-603 provides direct quantitative evidence of metabolic bottlenecking [2].